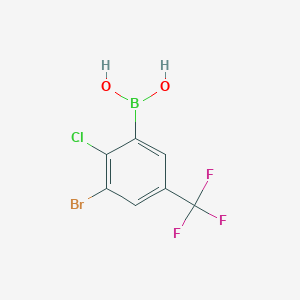

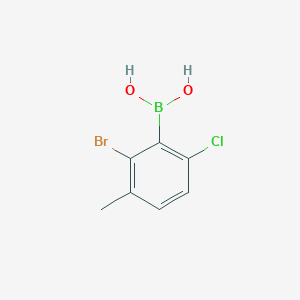

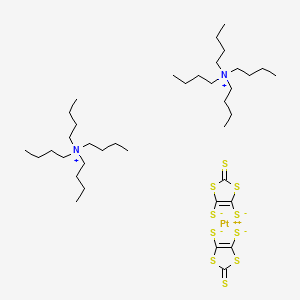

![molecular formula C8H6ClN3O2 B1521998 Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1193387-58-4](/img/structure/B1521998.png)

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Vue d'ensemble

Description

“Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6ClN3 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

The molecular structure of “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine ring . The presence of this ring system is a common feature in many bioactive compounds .Chemical Reactions Analysis

The chemical reactions involving “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” and similar compounds often involve nucleophilic substitution reactions . These reactions are typically carried out in polar aprotic solvents like DMF .Physical And Chemical Properties Analysis

“Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” has a molecular weight of 211.61 . More detailed physical and chemical properties would require further experimental analysis.Applications De Recherche Scientifique

Antifungal Applications

This compound has been found to exhibit significant antifungal activity . Researchers have synthesized derivatives of 1,2,4-triazolo[4,3-a]pyridine that contain hydrazone moieties, which demonstrated good antifungal properties . These findings suggest potential for developing new antifungal agents that could address the increasing prevalence of multi-drug resistant fungal infections.

Anticancer Potential

The structural features of 1,2,4-triazolo[4,3-a]pyridine derivatives, including the methyl 8-chloro variant, have been associated with anticancer activity . Studies indicate that these compounds can be effective against various cancer cell lines, providing a pathway for the development of novel anticancer drugs .

Antimicrobial Efficacy

In the realm of antimicrobial research, 1,2,4-triazolo[4,3-a]pyridine derivatives have shown broad-spectrum antimicrobial activity . This includes action against both Gram-positive and Gram-negative bacteria, which is crucial in the fight against multidrug-resistant pathogens .

Diabetes Management

Some derivatives of this compound class have been utilized in the treatment of type 2 diabetes . For instance, they have been incorporated into the structure of dipeptidyl peptidase 4 (DPP-4) inhibitors, which are a class of medications used to manage blood sugar levels in diabetes patients .

Cardiovascular Therapeutics

The derivatives of 1,2,4-triazolo[4,3-a]pyridine have been explored for their potential in treating cardiovascular disorders . Their pharmacological properties may contribute to the development of new treatments for various heart conditions .

Neurological Disorders

There is evidence to suggest that these compounds can act as neurokinin-3 receptor antagonists, which may have therapeutic applications for sex hormone disorders . Additionally, they have been studied for their antiepileptic properties, which could lead to new treatments for epilepsy .

Inflammation and Pain Management

Compounds in this class have been identified as potential P2X7 antagonists, which could be used in the treatment of conditions accompanied by inflammation , including rheumatoid arthritis, neuropathic pain, and inflammatory pain .

Medicinal Chemistry and Drug Discovery

The acylhydrazone structure, often present in these derivatives, is considered a significant pharmacophore in drug discovery. These compounds serve as useful starting materials for synthesizing bioactive heterocycles, which are crucial in the development of new medications .

Mécanisme D'action

Target of Action

The primary targets of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate are currently under investigation. As a compound used for proteomics research

Result of Action

Some compounds in the triazolo[4,3-a]pyridine class have shown antiproliferative activities against cancer cells , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in the cell. For instance, the compound is a solid and is stored at room temperature , indicating that it is stable under these conditions.

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine class of compounds, to which “Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” belongs, has been the subject of ongoing research due to their potential antiviral and antimicrobial activities . Future research directions may include the design and synthesis of novel derivatives with enhanced bioactivity, as well as detailed studies on their mechanism of action .

Propriétés

IUPAC Name |

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-10-6-5(9)3-2-4-12(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKKPCXIZBJLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C2N1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188502 | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1193387-58-4 | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-chloro-1,2,4-triazolo[4,3-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

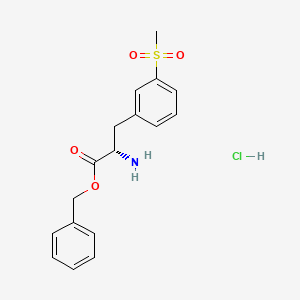

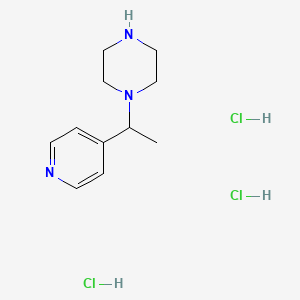

![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)

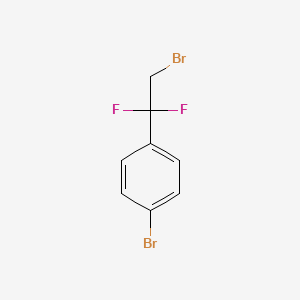

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)